molecular formula C11H14N4 B1321194 2-(4-Methylpiperazin-1-yl)isonicotinonitrile CAS No. 1016501-27-1

2-(4-Methylpiperazin-1-yl)isonicotinonitrile

Cat. No. B1321194
M. Wt: 202.26 g/mol
InChI Key: UMQJVBUCVQRYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Methylpiperazin-1-yl)isonicotinonitrile” is a derivative of isonicotinonitrile and contains a piperazine ring with a methyl group attached to it . It is commonly used in the development of pharmaceutical drugs .


Synthesis Analysis

The synthesis of compounds similar to “2-(4-Methylpiperazin-1-yl)isonicotinonitrile” often involves nucleophilic substitution reactions . For instance, a new piperazine compound was synthesized via the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test .


Molecular Structure Analysis

The molecular formula of “2-(4-Methylpiperazin-1-yl)isonicotinonitrile” is C11H14N4 . It has a molecular weight of 202.25600 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methylpiperazin-1-yl)isonicotinonitrile” include a molecular weight of 202.25600 and a molecular formula of C11H14N4 . The exact mass is 202.12200 . The LogP value, which represents the compound’s lipophilicity, is 0.70798 .

Scientific Research Applications

Application 1: Potential Antidepressant

  • Summary of the Application : NA-2 has been studied for its potential antidepressant effects. It has been screened in rodent models of depression .
  • Methods of Application or Experimental Procedures : The acute and chronic (14 days) treatment of NA-2 was administered in mice forced swim test (FST) and tail suspension test (TST). Interaction studies in FST revealed the reversal of mCPP induced immobility, attenuation of antidepressant effects of fluoxetine and desipramine. Chronic NA-2 treatment restored the behavioural deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in novel open field test .
  • Results or Outcomes : This preliminary study points to a serotonergic mechanism behind the antidepressant-like effects of NA-2 and invigorates further investigation of analogous compounds in various other models of depression .

Application 2: Anti-inflammatory Effect

  • Summary of the Application : LQFM182 has been studied for its potential anti-nociceptive and anti-inflammatory effects .
  • Methods of Application or Experimental Procedures : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan. Some inflammatory parameters were evaluated, including cell migration, myeloperoxidase enzyme activity, and the levels of TNF-α and IL-1β cytokines in pleural exudate .
  • Results or Outcomes : LQFM182 (50, 100, or 200 mg/kg, p.o.) decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose (100 mg/kg, p.o.) reduced the paw licking time of animals in the second phase of the formalin test. Furthermore, LQFM182 (100 mg/kg, p.o.) reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Safety And Hazards

“2-(4-Methylpiperazin-1-yl)isonicotinonitrile” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-14-4-6-15(7-5-14)11-8-10(9-12)2-3-13-11/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQJVBUCVQRYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610265
Record name 2-(4-Methylpiperazin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)isonicotinonitrile

CAS RN

1016501-27-1
Record name 2-(4-Methylpiperazin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.